molecular formula C10H11NO2S B5546253 4-(3-thietanyloxy)benzamide

4-(3-thietanyloxy)benzamide

Cat. No. B5546253
M. Wt: 209.27 g/mol
InChI Key: PQLJFXZQTIPLRE-UHFFFAOYSA-N
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Description

4-(3-thietanyloxy)benzamide, also known as TBOA, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. The dysregulation of glutamate signaling has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. In

Scientific Research Applications

Hydroxamic Acids in Plant Defense

Hydroxamic acids, including compounds like 4-(3-thietanyloxy)benzamide, have been extensively studied for their role in plant defense mechanisms. These compounds are pivotal in the resistance of cereal crops against pests and diseases. They function not only in defending against insects, fungi, and bacteria but also in the detoxification of herbicides and contributing to allelopathic effects. The extensive research suggests a promising avenue for the more intensive exploitation of hydroxamic acids in enhancing the pest and disease resistance of cereal crops (Niemeyer, 1988).

Anti-Tubercular Compounds

Research into the synthesis of benzamide derivatives, including those similar to this compound, has led to the development of novel compounds with potent anti-tubercular activity. A series of derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, with some compounds demonstrating an IC50 value of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against human cancer cell lines, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Novel Enaminones and Thiazolidinones Synthesis

The synthesis and application of 4-thiazolidinones, closely related to this compound, have been explored for their potential in creating novel enaminones, azolopyrimidines, and thiazolidinones. These compounds have been synthesized through nucleophilic addition reactions and have shown significant promise in various biological activities. The research highlights the chemical versatility and potential application of these compounds in pharmaceuticals and organic materials (Behbehani & Ibrahim, 2012).

Antioxidant and UV Stabilizers

The role of benzamide derivatives, similar to this compound, as antioxidants and UV stabilizers in polymers has been documented. These compounds have been shown to significantly improve the heat and light stability of polymers, such as ABS. The research underscores the importance of chemical and physical properties of these additives in enhancing the durability and longevity of polymer-based materials (Fernando & Scott, 1980).

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the biological system they interact with. For example, trimethobenzamide, a type of benzamide, is an antagonist of the D2 receptor and is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .

Safety and Hazards

When handling benzamides, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Research on benzamides is ongoing, and new synthetic methods and applications are being explored. For example, novel benzamide compounds that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-14-6-9/h1-4,9H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLJFXZQTIPLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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